1-(3-Fluoro-4-methoxyphenyl)butan-1-ol

Description

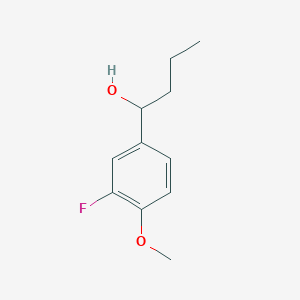

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol (CAS: 1216007-15-6) is a fluorinated aromatic alcohol with a molecular formula of C₁₁H₁₅FO₂ (calculated molecular mass: 198.23 g/mol). The compound features a butanol chain attached to a substituted phenyl ring bearing a fluorine atom at the meta-position and a methoxy group at the para-position. Its storage conditions are specified as 2–8°C, indicating sensitivity to thermal degradation . While direct data on its physical properties (e.g., boiling point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the hydroxyl (-OH) and methoxy (-OCH₃) groups, which may enhance solubility in polar solvents compared to purely aromatic hydrocarbons.

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYACCCZSTVOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)butan-1-ol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 3-fluoro-4-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)butan-1-one.

Reduction: The compound can be reduced to form 1-(3-fluoro-4-methoxyphenyl)butane.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and reaction conditions involving high temperatures are typically employed.

Major Products Formed:

Oxidation: 1-(3-fluoro-4-methoxyphenyl)butan-1-one

Reduction: 1-(3-fluoro-4-methoxyphenyl)butane

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

One of the significant applications of 1-(3-fluoro-4-methoxyphenyl)butan-1-ol is in the field of antimicrobial research. A study highlighted its potential against Mycobacterium tuberculosis, where it was part of a chemical library screened for activity against resistant strains. The compound's structure was optimized to improve its efficacy while maintaining favorable physicochemical properties. The results indicated that certain analogs derived from this compound exhibited promising minimum inhibitory concentrations (MICs), suggesting that modifications could enhance its activity against tuberculosis .

2. Neuroprotective Effects

Recent findings suggest that this compound has neuroprotective properties. It has been shown to protect dopaminergic neurons from degeneration in experimental models, indicating its potential use in treating neurodegenerative diseases such as Parkinson's disease . This property is particularly valuable in developing therapeutic strategies aimed at neuroprotection.

Structure-Activity Relationship (SAR)

The exploration of SAR for this compound has revealed insights into how structural modifications can affect biological activity. For instance, variations in substituents on the phenyl ring and alterations in the alkyl chain have been systematically studied to identify optimal configurations that enhance antibacterial potency while reducing toxicity .

Key Findings from SAR Studies

| Compound | Structure Modifications | MIC (µM) | Observations |

|---|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit with moderate activity |

| 4PP-2 | p-tert-butyl group | 2.0 | Improved activity compared to 4PP-1 |

| PCB-2 | Dibromophenol group | 3.4 | Excellent starting point with good activity |

These studies demonstrate how strategic modifications can lead to compounds with significantly improved antimicrobial properties.

Case Studies

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening, compounds including this compound were evaluated for their ability to inhibit M. tuberculosis. The study identified several analogs that maintained or improved upon the original compound's activity against resistant strains, emphasizing the importance of structural optimization in drug development .

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective effects of this compound involved testing its ability to prevent neuronal cell death in vitro and in vivo models of neurodegeneration. The results indicated a significant reduction in apoptosis markers when treated with the compound, supporting its potential therapeutic application .

Mechanism of Action

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol is similar to other fluorinated phenyl alcohols, such as 1-(3-fluoro-4-methoxyphenyl)ethanol and 1-(3-fluoro-4-methoxyphenyl)propan-1-ol. These compounds differ primarily in the length of the alkyl chain attached to the phenyl ring. The presence of the fluorine atom and methoxy group imparts unique chemical properties to these compounds, making them valuable in different applications.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)ethanone (CAS: 455-91-4)

Structural Differences :

Physical Properties :

Reactivity :

- The ketone group makes this compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol.

4-Fluoro-1-butanol (CAS: 372-93-0)

Structural Differences :

Physical Properties :

Reactivity :

- The primary alcohol group enables esterification or oxidation to carboxylic acids.

- The terminal fluorine may influence electronic effects in substitution reactions.

3-Methoxy-3-methyl-1-butanol (CAS: 56539-66-3)

Structural Differences :

Physical Properties :

- Boiling Point : Likely higher than linear alcohols due to branching and methoxy group.

- Solubility : Enhanced solubility in organic solvents compared to the target compound’s aromatic system.

Reactivity :

- The tertiary alcohol is less reactive in oxidation reactions compared to primary alcohols.

- The methoxy group may participate in ether cleavage under acidic conditions.

Research Implications

- Synthetic Utility : The target compound’s aromatic fluorinated structure may enhance binding affinity in drug design compared to aliphatic analogs .

- Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) could predict its miscibility in solvent mixtures, though experimental validation is needed .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H17F O2

- Molecular Weight : Approximately 210.26 g/mol

The presence of the fluorine atom and methoxy group on the phenyl ring may influence the compound's lipophilicity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. For instance, it has been investigated for its interactions with enzymes involved in bacterial metabolism .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive. The exact mechanisms are still under investigation, but initial findings indicate a significant interaction with metabolic pathways .

Toxicological Studies

Toxicological assessments have revealed that while this compound shows potential therapeutic benefits, it also requires careful evaluation for safety. Studies have indicated varying degrees of cytotoxicity depending on concentration and exposure duration .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 μM. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, researchers found that this compound significantly inhibited the activity of a key enzyme involved in metabolic pathways linked to inflammation. The IC50 value was determined to be around 30 μM, indicating a potent effect .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.